molecular formula C11H15N B13520442 2-(3,4-Dimethylphenyl)azetidine

2-(3,4-Dimethylphenyl)azetidine

Cat. No.: B13520442
M. Wt: 161.24 g/mol
InChI Key: JKIXOZVICQAJNS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines but can be challenging due to the inherent difficulties associated with this approach.

Industrial Production Methods: Industrial production of azetidines often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)azetidine involves its interaction with molecular targets and pathways influenced by its ring strain and nitrogen atom. The ring strain facilitates bond cleavage and formation, making it reactive under specific conditions . The nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

JKIXOZVICQAJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCN2)C

Origin of Product

United States

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